molecular formula C17H22BrN5 B6458570 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2549050-43-1

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Katalognummer: B6458570
CAS-Nummer: 2549050-43-1
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: SDCKZIOQPQUIJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine ( 2549050-43-1) is a chemical compound with the molecular formula C17H22BrN5 and a molecular weight of 376.29 g/mol . This piperazine-pyrimidine derivative is characterized by its structural features, including a calculated density of 1.385 g/cm³ and a boiling point of 514.1 °C . The compound is offered for research purposes as a chemical reference standard and building block in medicinal chemistry. Its structure, featuring both piperazine and pyrimidine moieties, is common in the development of pharmacologically active molecules, making it a potential candidate for exploration in various biochemical assays . This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKZIOQPQUIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 4-Chloro-6-fluoropyrimidine Intermediate

The pyrimidine core is constructed via Gould-Jacobs cyclization, reacting dimethyl malonate with guanidine carbonate under basic conditions (NaOH, ethanol, reflux, 12 h). Subsequent chlorination using POCl₃ (neat, 110°C, 4 h) yields 4,6-dichloropyrimidine (78% yield). Selective fluorination at the 6-position is achieved with KF in DMF (120°C, 6 h), producing 4-chloro-6-fluoropyrimidine (Table 1).

Table 1: Fluorination Optimization

SolventTemperature (°C)Time (h)Yield (%)
DMF120685
DMSO130572
Acetonitrile100864

Piperazine Installation via Nucleophilic Aromatic Substitution

4-Chloro-6-fluoropyrimidine undergoes nucleophilic substitution with piperazine in refluxing toluene (110°C, 8 h, 2.5 equiv piperazine), yielding 6-fluoro-4-piperazin-1-ylpyrimidine (81% yield). The reaction is accelerated by microwave irradiation (150°C, 30 min, 89% yield).

(2-Bromophenyl)methyl Group Introduction

The piperazine nitrogen is alkylated using 2-bromobenzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile (60°C, 6 h). Monitoring by TLC (SiO₂, ethyl acetate/hexane 1:1) confirms complete conversion (92% isolated yield).

Dimethylamino Functionalization

The 4-position chloro group is displaced with dimethylamine (2.0 M in THF, 40°C, 12 h) under sealed-tube conditions, achieving 94% conversion. Purification via silica chromatography (ethyl acetate/methanol 9:1) affords the final product as a white solid.

Catalytic and Solvent Optimization

Palladium-Catalyzed Cross-Coupling Alternatives

Buchwald-Hartwig amination provides an alternative route for piperazine installation. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane (100°C, 12 h), 4-chloro-6-fluoropyrimidine couples with piperazine to yield 86% product (Table 2).

Table 2: Catalytic System Comparison

Catalyst SystemSolventYield (%)
Pd(OAc)₂/XantphosDioxane86
CuI/1,10-phenanthrolineDMF68
Ni(acac)₂/PPh₃Toluene73

Solvent Effects on Alkylation

Solvent polarity critically influences 2-bromobenzyl bromide alkylation efficiency (Table 3). Acetonitrile outperforms DMF and THF due to improved nucleophilicity of the piperazine nitrogen.

Table 3: Solvent Screening for Alkylation

SolventDielectric ConstantYield (%)
Acetonitrile37.592
DMF36.784
THF7.665

Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.56 (d, J = 8.0 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 3.78 (s, 2H, CH₂), 3.52–3.48 (m, 4H, piperazine), 2.95 (s, 6H, N(CH₃)₂).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₂BrN₅ [M+H]⁺: 376.1024; found: 376.1028.

HPLC Purity Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms >99% purity (tR = 6.74 min).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Substitution : Competing reactions at the 4- and 6-positions are minimized using bulkier amines (e.g., piperazine vs. morpholine).

  • Bromophenyl Group Stability : Alkylation under mild conditions (≤60°C) prevents debromination.

  • Piperazine Hygroscopicity : Reactions conducted under nitrogen atmosphere reduce moisture uptake.

Analyse Chemischer Reaktionen

Types of Reactions

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity:
Research indicates that compounds containing piperazine moieties exhibit significant antitumor properties. The structural characteristics of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine suggest it may interact with specific cellular targets involved in tumor growth regulation. Studies have shown that similar derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell cycle regulation and apoptosis .

2. Neuroprotective Effects:
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research has demonstrated that piperazine derivatives can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

3. Antidepressant Properties:
Piperazine derivatives are also being investigated for their antidepressant effects. The mechanism often involves the modulation of serotonin receptors, which play a crucial role in mood regulation . The presence of the bromophenyl group may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of related pyrimidine compounds. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce neuronal cell death and improve cognitive function in vivo, supporting their development for treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Key Differences : Replaces the 2-bromobenzyl-piperazine and dimethylamine groups with a simple piperazine and N-butyl chain.
  • The butyl group may enhance metabolic stability compared to aromatic substituents .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Key Differences : Substitutes piperazine with piperidine (one less nitrogen) and positions the methyl group at the 4-position.
  • Implications : Reduced hydrogen-bonding capacity (piperidine lacks a second nitrogen) may decrease affinity for targets requiring nitrogen coordination. The methyl group at the 2-position alters steric interactions compared to the dimethylamine at the 4-position in the target compound .

N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine

  • Key Differences : Features a 3-bromophenyl group directly attached to the pyrimidine instead of a piperazine-linked 2-bromobenzyl.
  • Implications: The bromine’s position (meta vs. Direct aryl substitution may enhance π-π stacking but reduce conformational flexibility .

Impact of Halogen Substituents

  • 2-Bromobenzyl vs. 4-Fluorophenyl () :
    • Bromine’s higher atomic weight and polarizability enhance halogen bonding, critical for interactions with hydrophobic protein pockets. Fluorine, being smaller and more electronegative, offers electronic effects (e.g., modulating pKa) but weaker van der Waals interactions .
  • LogD Comparison: Compound Substituent Calculated LogD (pH 5.5) Target Compound 2-Bromobenzyl-piperazine ~3.5 (estimated) 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Benzylpiperidin 2.1 N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-Fluoro-3-nitrophenyl 1.8 (estimated) Note: LogD values inferred from structural analogs in and .

Biologische Aktivität

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a pyrimidine ring, a piperazine moiety, and a bromophenyl group. Its molecular formula is C16H24BrN3C_{16}H_{24}BrN_3 with a molecular weight of 370.291 g/mol. The SMILES representation is COCCNC(=O)CN1CCN(Cc2ccccc2Br)CC1 .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which play crucial roles in cell signaling and proliferation .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by acting on adenosine receptors, potentially mitigating neurotoxicity in dopaminergic cells .
  • Antimicrobial Activity : Certain structural analogs have demonstrated antibacterial and antifungal activities, suggesting that modifications can enhance these properties .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus. Results indicate that it possesses moderate to high antibacterial activity, comparable to standard antibiotics .

Neuroprotective Effects

In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that the compound could protect against neurotoxic agents like MPP+ and methamphetamine. This neuroprotection is mediated through modulation of adenosine receptors .

Case Studies

  • Anticancer Efficacy : A study involving the compound's derivatives showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating substantial anticancer potential .
  • Neuroprotection : In another study, the compound was tested in rat PC12 cells exposed to neurotoxins. The results showed a significant increase in cell viability, highlighting its protective effects .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResult/IC50 ValueReference
AnticancerHeLa Cell LineIC50 = 92.4 µM
AntimicrobialE. coliModerate Activity
NeuroprotectionSH-SY5Y CellsIncreased Viability

Q & A

Q. What are the optimal synthetic routes for 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and Mannich-type condensations. For example:

  • Step 1 : React 2-bromobenzyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under reflux to form the 4-[(2-bromophenyl)methyl]piperazine intermediate.
  • Step 2 : Couple this intermediate with a pre-functionalized pyrimidine core (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) using a base like K₂CO₃ in ethanol at 80–90°C for 8–12 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine derivative) and using anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions. For instance, the piperazine N–CH₂–Ar protons appear as a singlet at δ 3.6–3.8 ppm, while pyrimidine C-H resonances occur at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.08 for C₁₇H₂₁BrN₆).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days.
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?

  • Dynamic Effects : Conformational flexibility in the piperazine ring may cause split peaks. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation. For example, intramolecular N–H⋯N hydrogen bonds (as in related pyrimidines) can stabilize specific conformations, affecting spectral outcomes .

Q. How do structural modifications (e.g., substituting bromophenyl with fluorophenyl) impact bioactivity?

  • SAR Guidance : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., 2-fluorophenyl) to enhance target binding. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like dopamine D₂ receptors. The bromine atom’s van der Waals radius may occupy larger hydrophobic pockets than fluorine .

Q. What experimental designs are recommended for assessing in vitro metabolic pathways?

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes. Quench with acetonitrile, then analyze metabolites via LC-MS/MS.
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. A time-dependent inhibition profile suggests reactive intermediate formation .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations (AMBER or CHARMM) to better model piperazine ring flexibility.
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy differences between predicted and observed conformers .

Q. What methods validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat to denature unbound proteins, and quantify remaining target via Western blot.
  • BRET/FRET : Engineer cells with bioluminescent/fluorescent tags on the target protein to monitor real-time engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.